ZAC Antagonist Class Membership and SAR-Derived Differentiation from the 3-Fluoro Reference Analog TTFB
The N-(thiazol-2-yl)-benzamide class was identified as the first selective ZAC antagonist scaffold, with 61 analogs functionally characterized by two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing ZAC [1]. The reference compound TTFB (3-fluoro analog) exhibited an IC50 range of 1–3 μM against ZAC and demonstrated selectivity over 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, and α1 glycine receptors at 30 μM. While the specific IC50 of the 3-(methylthio) analog at ZAC was not reported in the primary SAR disclosure, its structural divergence from TTFB at the 3-position implies a distinct potency and selectivity profile that warrants compound-specific investigation.
| Evidence Dimension | ZAC Antagonist Potency and Subtype Selectivity |
|---|---|
| Target Compound Data | Not explicitly reported in primary SAR table; belongs to the active N-(thiazol-2-yl)-benzamide class |
| Comparator Or Baseline | TTFB (3-fluoro analog): ZAC IC50 = 1–3 μM; no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM |
| Quantified Difference | Undetermined; class IC50 range spans 1 μM to inactive, indicating strong substituent-dependence |
| Conditions | Human ZAC expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology; Zn2+ or H+ activation |
Why This Matters
The methylthio substituent represents an unexplored pharmacophoric variation within a validated ZAC antagonist chemotype, making this compound a valuable tool for probing SAR around the 3-position and potentially accessing differentiated pharmacology.
- [1] Davies, P.A., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. View Source
